1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)
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Overview
Description
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidine ring, a pyridazine ring, and di-tert-butyl ester groups, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) typically involves multiple steps, including the formation of the oxazolidine and pyridazine rings, followed by esterification. One common approach is to start with the appropriate amino acid derivatives and perform cyclization reactions to form the oxazolidine and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
L-Aspartic acid di-tert-butyl ester hydrochloride: A similar compound used in neurological studies and as a reagent in organic synthesis.
L-Glutamic acid di-tert-butyl ester: Another related compound with applications in biochemical research.
Uniqueness
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) is unique due to its combination of oxazolidine and pyridazine rings, along with the di-tert-butyl ester groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable for various research applications .
Properties
Molecular Formula |
C25H35N3O7 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
ditert-butyl (3S)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]diazinane-1,2-dicarboxylate |
InChI |
InChI=1S/C25H35N3O7/c1-24(2,3)34-21(30)26-14-10-13-19(28(26)23(32)35-25(4,5)6)20(29)27-18(16-33-22(27)31)15-17-11-8-7-9-12-17/h7-9,11-12,18-19H,10,13-16H2,1-6H3/t18-,19-/m0/s1 |
InChI Key |
WRSQHQPXHPGOBV-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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